{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol
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Overview
Description
Preparation Methods
The synthesis of {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the reaction of 3-methylphenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol can be compared with other similar compounds, such as:
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12-5-4-6-13(9-12)14(10-16)15(11-17)7-2-3-8-15/h4-6,9,14,17H,2-3,7-8,10-11,16H2,1H3 |
InChI Key |
MOOZTZQCTSCFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
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